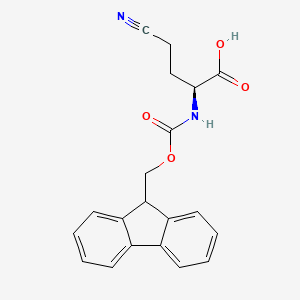![molecular formula C11H9N3O4 B2763673 1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 929972-69-0](/img/structure/B2763673.png)
1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C₁₁H₉N₃O₄. It is a pyrimidine derivative and belongs to the class of pyrano[2,3-d]pyrimidine-2,4-dione analogues. This compound has been investigated for its potential as a PARP-1 inhibitor, which plays a crucial role in DNA repair and cell survival .
Synthesis Analysis
The synthesis of this compound involves green methods, such as treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a water:ethanol solution. The resulting compound exhibits promising inhibitory activity against PARP-1 .
Molecular Structure Analysis
The molecular formula of 1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is C₁₁H₉N₃O₄. It has a molecular weight of 247.21 g/mol. The structure consists of a pyrimidine ring with a cyclopropyl group and two keto groups at positions 2 and 4. The 3D structure of this compound can be visualized here .
Chemical Reactions Analysis
This compound has been studied for its inhibitory activity against PARP-1, a DNA repair enzyme. It shows potential as a PARP-1 inhibitor, which can compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .
Scientific Research Applications
Pyrimidine Derivatives and Their Applications
Biological Activities and Pharmacological Effects : Pyrimidine derivatives, due to their structural diversity and biological compatibility, have been extensively studied for their wide range of pharmacological effects. They exhibit antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, among others. These activities are attributed to their ability to interact with various biological targets and pathways, indicating the potential for "1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid" and similar compounds to serve as lead compounds in drug discovery and development (Rashid et al., 2021).
Chemical Synthesis and Catalysis : Research into the synthesis of pyrimidine derivatives, including various catalytic methods and the exploration of novel synthetic pathways, underlines the importance of these compounds in organic chemistry and material science. The development of efficient and selective synthesis methods for pyrimidine derivatives, including "1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid", could lead to new materials with specific properties for technological applications (Parmar et al., 2023).
Mechanisms of Action and SAR Studies : The structure-activity relationships (SAR) of pyrimidine derivatives are crucial for understanding their biological effects and optimizing their pharmacological profiles. Detailed SAR analysis aids in identifying key structural features necessary for desired biological activities, thereby guiding the modification of compounds like "1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid" for specific applications (Natarajan et al., 2022).
Mechanism of Action
properties
IUPAC Name |
1-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-9-7-3-5(10(16)17)4-12-8(7)14(6-1-2-6)11(18)13-9/h3-4,6H,1-2H2,(H,16,17)(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAMQFJDGDYLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=N3)C(=O)O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


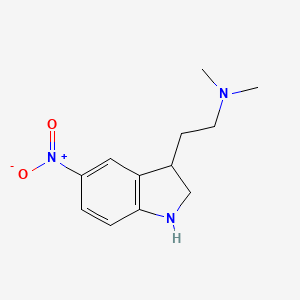
![2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2763595.png)
![ethyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2763596.png)
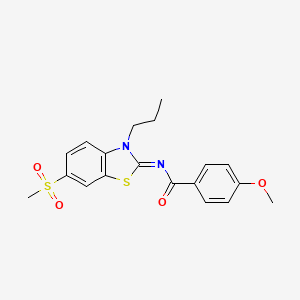
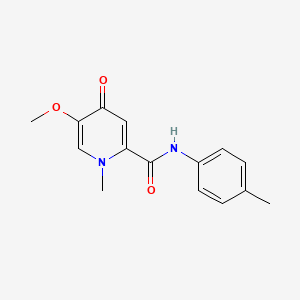

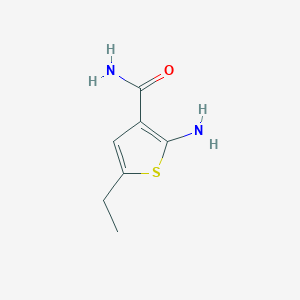
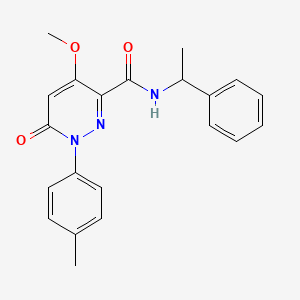
![8-([1,3]Thiazolo[5,4-b]pyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2763608.png)
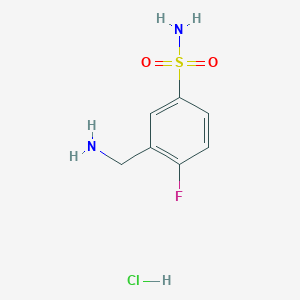
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2763612.png)
